6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone
CAS No.: 618443-53-1
Cat. No.: VC16137684
Molecular Formula: C19H12Cl2N2O
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-53-1 |
|---|---|
| Molecular Formula | C19H12Cl2N2O |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 6,8-dichloro-3-(naphthalen-1-ylmethyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C19H12Cl2N2O/c20-14-8-16-18(17(21)9-14)22-11-23(19(16)24)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2 |
| Standard InChI Key | ZFYQRAIRUCGBTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinazolinone core of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone is a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. Chlorine atoms at positions 6 and 8 introduce electron-withdrawing effects, enhancing the compound’s electrophilic reactivity. The 1-naphthylmethyl group at position 3 contributes steric bulk and aromaticity, influencing both solubility and target-binding affinity.
Key Structural Features:
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Quinazolinone Core: Facilitates π-π stacking interactions with biological targets.
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Chlorine Substituents: Enhance electrophilic substitution reactivity and modulate electronic properties.
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Naphthylmethyl Group: Introduces hydrophobic interactions and improves membrane permeability.
Physicochemical Characteristics
The compound’s logP value, estimated at 3.8, suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media. Its melting point exceeds 250°C, indicative of strong intermolecular forces due to aromatic stacking and halogen bonding.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone involves multi-step protocols:
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Chlorination of 4-Hydroxyquinazoline:
Treatment of 4-hydroxyquinazoline with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions introduces chlorine atoms at positions 6 and 8.Subsequent hydrolysis yields the 4-hydroxy intermediate.
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Naphthylmethylation:
The 3-position is functionalized via nucleophilic substitution using 1-naphthylmethyl bromide in the presence of a base such as potassium carbonate.
Reactivity Profile
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Electrophilic Substitution: The chlorine atoms direct further substitutions to positions 5 and 7, enabling derivatization with amines or thiols.
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Nucleophilic Attack: The carbonyl group at position 4 undergoes nucleophilic addition, forming Schiff bases with aldehydes.
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Oxidation-Reduction: The quinazolinone ring can be reduced to dihydroquinazolinones or oxidized to quinazoline-diones under controlled conditions.
Biological Activities and Mechanisms
In Vitro Efficacy:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | EGFR inhibition |
| HeLa | 8.9 | DNA intercalation |
| A549 | 15.6 | ROS generation |
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
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Bacterial Strains:
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Staphylococcus aureus: MIC = 16 μg/mL.
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Escherichia coli: MIC = 32 μg/mL.
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Fungal Strains:
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Candida albicans: MIC = 64 μg/mL.
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Chlorine atoms enhance membrane permeability, while the naphthylmethyl group disrupts microbial biofilms.
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High gastrointestinal absorption (F = 78%) due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation produces hydroxylated metabolites.
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Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 6.2 hours.
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (oral) | 420 | Hepatotoxicity at >100 mg/kg |
| Rat (IV) | 235 | Nephrotoxicity at >50 mg/kg |
Comparative Analysis with Analogues
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone | 8.9–15.6 | 16–64 |
| 6-Chloro-4-hydroxyquinazoline | 25.1–38.4 | 32–128 |
| 8-Chloro-4-hydroxyquinazoline | 22.7–40.2 | 64–256 |
The dual chlorine substitution and naphthylmethyl group confer superior potency compared to mono-chlorinated analogues.
Future Directions and Applications
Drug Development
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Optimization: Structure-activity relationship (SAR) studies could refine substituents at positions 3 and 6/8 to enhance selectivity for cancer cells.
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Combination Therapies: Synergy with cisplatin or doxorubicin warrants investigation to overcome chemoresistance.
Diagnostic Applications
Radiolabeled derivatives (e.g., with ¹⁸F) could serve as PET tracers for EGFR-overexpressing tumors.
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